L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-
Description
Molecular Architecture and Stereochemical Configuration
L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]- is a chiral amino acid derivative with a distinct molecular architecture. Its structure comprises:
- L-Phenylalanine Backbone : A central α-carbon bonded to an amino group, a carboxylic acid, and a benzyl side chain.
- N-Acetylation : The amino group is acetylated with a 2-naphthalenylacetyl group, introducing a planar naphthalene ring system.
- Stereochemistry : The α-carbon adopts the L-configuration, critical for biological recognition and enzymatic interactions.
The molecular formula is C₂₁H₁₉NO₃ , with a molecular weight of 333.38 g/mol . Key functional groups include:
- N-Acetyl Group : AcO–(CH₂)– linked to the naphthalenyl moiety.
- Naphthalenyl Ring : A fused bicyclic aromatic system at the 2-position.
- Carboxylic Acid : Protonated at physiological pH, enabling ionic interactions.
Table 1: Structural Comparison with Related Compounds
The L-configuration ensures distinct spatial arrangement, contrasting with racemic mixtures like the DL-isomer. The naphthalenyl group enhances aromatic interactions, influencing solubility and stability.
Crystallographic Analysis and Conformational Studies
Crystallographic data for this compound are limited, but insights can be inferred from related systems:
- Molecular Packing :
- Naphthalenyl Group : The planar aromatic system facilitates π-stacking interactions, critical for crystalline lattice stabilization. -
Properties
IUPAC Name |
(2S)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c23-20(14-16-10-11-17-8-4-5-9-18(17)12-16)22-19(21(24)25)13-15-6-2-1-3-7-15/h1-12,19H,13-14H2,(H,22,23)(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMOIDMRYYAEAV-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-, commonly referred to as N-acetyl-L-phenylalanine (NAPA), is a derivative of the essential amino acid phenylalanine. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and implications for health.
Chemical Structure and Synthesis
N-acetyl-L-phenylalanine is synthesized through the acetylation of L-phenylalanine using acetyl-CoA as a substrate, facilitated by the enzyme phenylalanine N-acetyltransferase (EC 2.3.1.53) . The structural formula can be represented as follows:
This compound exists in various forms, including racemic mixtures, which can lead to different biological activities depending on the stereochemistry .
Neurotransmitter Precursor
L-Phenylalanine serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. Its role in neurotransmitter synthesis makes it crucial for mood regulation and cognitive function. Studies have shown that supplementation with L-phenylalanine can enhance mood and alleviate symptoms of depression in certain populations .
Anticonvulsant Properties
Research has indicated that N-acetyl-L-phenylalanine exhibits anticonvulsant activity. It may enhance GABAergic processes while diminishing excitatory neurotransmission, thus contributing to its potential use in treating epilepsy .
Effects on Metabolic Disorders
N-acetyl-L-phenylalanine has been studied for its role in metabolic pathways. It is considered a potential uremic toxin, with implications for individuals with renal impairment. Elevated serum levels have been observed in male COVID-19 patients compared to females and controls, suggesting a possible link between this metabolite and disease severity .
Study on Depression
A clinical trial demonstrated that patients receiving L-phenylalanine supplementation showed significant improvements in depressive symptoms compared to the placebo group. The study highlighted its effectiveness as an adjunct therapy for major depressive disorder .
Neurotransmitter Levels in Animal Models
In animal studies, administration of N-acetyl-L-phenylalanine resulted in altered levels of key neurotransmitters such as glutamate and GABA in various brain regions. These changes were associated with improved cognitive functions and reduced anxiety-like behaviors .
Data Table: Biological Activities of N-Acetyl-L-Phenylalanine
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Development
N-acetyl-L-phenylalanine has been investigated for its potential therapeutic applications. A notable study examined its use in the synthesis of 2-(N-acetyl)-L-phenylalanylamido-2-deoxy-D-glucose (NAPA), which shows promise for treating joint diseases. The study highlighted the racemization issues encountered during the amidation process, suggesting that using pyridine as a base could reduce racemization, thus preserving the compound's chirality .
1.2 Neuroprotective Effects
Research indicates that N-acetyl-L-phenylalanine may exhibit neuroprotective properties. It has been linked to the modulation of neurotransmitter levels, potentially benefiting conditions like depression and anxiety. Its role as a precursor in the synthesis of neurotransmitters is crucial for maintaining mental health .
Biochemical Applications
2.1 Enzymatic Reactions
L-Phenylalanine ammonia-lyase (PAL) is an enzyme that catalyzes the conversion of L-phenylalanine into trans-cinnamic acid, which is essential in phenylpropanoid metabolism. This enzymatic reaction has been optimized for higher yields of L-phenylalanine derivatives through novel one-pot approaches that couple PAL amination with chemoenzymatic deracemization processes .
2.2 Synthesis of Chiral Amino Acids
N-acetyl-L-phenylalanine serves as a chiral building block in asymmetric synthesis. Its derivatives are utilized to create optically pure amino acids, which are significant in pharmaceuticals and agrochemicals. The ability to generate high yields of non-natural amino acids through biocatalysis underscores its importance in synthetic organic chemistry .
Synthetic Organic Chemistry Applications
3.1 Peptide Synthesis
N-acetyl-L-phenylalanine is widely used in peptide synthesis due to its functional groups that facilitate coupling reactions. It acts as a reactant for synthesizing various peptide derivatives, making it a versatile building block in organic synthesis .
3.2 Ligand Development
The compound has also been explored in the context of ligand development for catalytic processes. Its structure allows for the design of ligands that enhance enantioselectivity in palladium-catalyzed reactions, thereby improving the efficiency of chemical transformations .
Data Table: Summary of Key Applications
| Application Area | Specific Use Case | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Drug Development (NAPA) | Potential treatment for joint diseases; racemization issues addressed with pyridine |
| Biochemistry | Enzymatic Reactions (PAL) | Efficient conversion of L-phenylalanine to trans-cinnamic acid |
| Synthetic Chemistry | Peptide Synthesis | Versatile building block for various peptide derivatives |
| Catalysis | Ligand Development | Enhanced enantioselectivity in palladium-catalyzed reactions |
Case Studies
Case Study 1: Synthesis Optimization
A study focused on optimizing the amidation conditions for N-acetyl-L-phenylalanine using TBTU and various bases found that pyridine significantly reduced racemization rates compared to other bases. This optimization is crucial for maintaining chirality in drug synthesis .
Case Study 2: Biocatalytic Production
Research demonstrated the use of bacterial PALs for synthesizing high-value non-natural amino acids from inexpensive cinnamic acids, showcasing an efficient method for producing L-phenylalanine derivatives with excellent optical purity .
Comparison with Similar Compounds
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-phenylalanine
- Molecular Formula : C₂₁H₂₄Cl₂N₂O₃ .
- Key Features: Substitution of the naphthalene group with a 4-[bis(2-chloroethyl)amino]phenyl moiety. Presence of two chlorine atoms increases molecular weight (423.33 g/mol) and reactivity, likely enabling alkylation activity .
- Its mechanism may involve DNA crosslinking, contrasting with 2-Naa-FF’s role in peptide-based therapeutics .
DL-Phenylalanine, N-acetyl- (Afalanine)
- Molecular Formula: C₁₁H₁₃NO₃ .
- Key Features :
- Applications: Used in studies of amino acid metabolism and as a precursor in asymmetric synthesis. The absence of aromatic extensions limits its utility in targeted drug delivery .
N-Phthaloyl-L-phenylalanine
N-[2-(Diethylamino)ethyl]-2-phenylacetamide
- Molecular Formula : C₁₄H₂₂N₂O .
- Key Features: Contains a diethylaminoethyl side chain instead of aromatic extensions.
- Applications : Likely serves as a intermediate in synthesizing cationic surfactants or local anesthetics. Its lack of aromaticity limits applications in π-π stacking interactions critical to 2-Naa-FF’s bioactivity .
Comparative Data Table
Research Findings and Implications
- Lipophilicity and Bioavailability : 2-Naa-FF’s naphthalene group enhances membrane permeability compared to N-phthaloyl and DL-acetyl derivatives, making it superior for blood-brain barrier penetration .
- Synthetic Utility : N-phthaloyl and DL-acetyl derivatives are primarily used as protective groups or metabolic analogs, whereas 2-Naa-FF is tailored for bioactive peptide design .
Preparation Methods
Protection of L-Phenylalanine Amino Group
A common approach is the use of Boc (tert-butyloxycarbonyl) protection on the amino group of L-phenylalanine. Boc-L-phenylalanine derivatives are stable and allow selective reactions on the carboxyl or side chain groups without interference from the amino group.
Preparation of 2-(2-naphthalenyl)acetyl Moiety
The 2-(2-naphthalenyl)acetyl group is generally introduced as an activated acid derivative, such as an acid chloride or an active ester, to facilitate coupling. The naphthalenylacetyl fragment can be synthesized or sourced commercially and then converted into a reactive intermediate.
Coupling Methods
The coupling of the 2-(2-naphthalenyl)acetyl group to the amino acid is typically achieved through peptide coupling reagents. Among the widely used reagents are:
- TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
- DCC (Dicyclohexylcarbodiimide)
- HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
A recent study highlighted the use of TBTU in amidation reactions involving N-acetyl-L-phenylalanine derivatives, noting that racemization is a significant concern during coupling. The choice of base is critical; pyridine was found to reduce racemization compared to other bases.
| Coupling Reagent | Base Used | Racemization Control | Notes |
|---|---|---|---|
| TBTU | Pyridine | Reduced racemization | Preferred for stereochemical retention |
| TBTU | Other bases | Higher racemization | Less stereochemical control |
Racemization Considerations
Maintaining the L-configuration of phenylalanine during acylation is crucial. Racemization can occur via enolization or other side reactions during coupling. Studies demonstrate that:
- Using pyridine as the base in TBTU-mediated amidation reduces racemization.
- Control of reaction time and temperature is essential.
- Alternative coupling strategies or additives may also help preserve stereochemistry.
Alternative Synthetic Routes: Ni(II) Complex Mediated Synthesis
An advanced method involves the use of Ni(II) complexes of glycine or related amino acids to facilitate stereoselective alkylation and subsequent transformations. This approach allows for:
- High stereochemical control.
- Avoidance of racemization.
- Efficient synthesis of tailor-made α-amino acids, including phenylalanine derivatives.
The general procedure includes:
- Formation of Ni(II) complexes with glycine derivatives.
- Tandem alkylation using alkyl halides in the presence of bases like sodium hydroxide and phase-transfer catalysts such as tetrabutylammonium iodide.
- Subsequent decomplexation and purification to yield the amino acid derivative.
Deprotection and Purification
After coupling, the Boc protecting group is removed typically by acidic treatment (e.g., trifluoroacetic acid or HCl in methanol). The product is then purified by:
- Extraction with organic solvents (ethyl acetate, dichloromethane).
- Lyophilization or crystallization.
- Chromatographic techniques if necessary.
In peptide synthesis contexts, cleavage from resin supports and side-chain deprotection may involve treatment with hydrofluoric acid in the presence of scavengers such as anisole to prevent side reactions.
Summary Table of Preparation Steps
Research Findings and Recommendations
- The use of Boc protection on L-phenylalanine is standard and effective.
- TBTU-mediated coupling with pyridine as base is the preferred method to minimize racemization during acylation with 2-(2-naphthalenyl)acetyl derivatives.
- Ni(II) complex-mediated synthesis offers a stereoselective alternative for preparing α-amino acid derivatives with high purity and yield.
- Scavengers such as anisole during deprotection steps prevent side reactions and degradation.
- Careful control of reaction conditions (temperature, time, stoichiometry) is essential to optimize yield and stereochemical integrity.
This comprehensive overview synthesizes diverse, authoritative sources on the preparation of L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-, emphasizing practical synthetic methods, stereochemical considerations, and purification strategies to guide researchers in this field.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-, and how is purity ensured?
- Methodology : The compound is synthesized via coupling reactions using 2-naphthaleneacetic acid derivatives with L-phenylalanine under anhydrous conditions. Reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DCC (N,N'-Dicyclohexylcarbodiimide) are commonly employed for amide bond formation. Purification is achieved via reverse-phase HPLC, with purity ≥98% confirmed by analytical HPLC .
- Characterization : Structural validation is performed using H/C NMR, high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) to confirm the presence of the naphthalene and acetylated phenylalanine moieties .
Q. What experimental strategies are used to assess solubility and stability in aqueous buffers?
- Solubility Testing : The compound is dissolved in DMSO (dimethyl sulfoxide) as a stock solution, followed by dilution in phosphate-buffered saline (PBS) or cell culture media. Dynamic light scattering (DLS) monitors aggregation at varying concentrations (e.g., 1–100 µM) .
- Stability Analysis : Incubation in simulated physiological conditions (pH 7.4, 37°C) over 24–72 hours, with degradation products quantified via LC-MS. Stability is critical for biological assays to avoid false negatives .
Advanced Research Questions
Q. How do structural modifications to the naphthalene ring impact binding affinity in receptor studies?
- Case Study : Substitution at the 6′-position of the naphthalene ring (e.g., methoxy groups) enhances μ-opioid receptor binding affinity. Radioligand displacement assays using H-naloxone show a 2.8-fold increase in affinity (K = 0.18 nM vs. 0.50 nM for unmodified analogs) .
- Computational Support : Molecular docking (e.g., AutoDock Vina) identifies hydrophobic interactions between the naphthalene ring and receptor pockets, guiding rational design .
Q. What advanced analytical methods resolve contradictions in biological activity data?
- Challenge : Discrepancies in reported IC values for enzyme inhibition (e.g., proteases).
- Resolution : Use orthogonal assays:
- Fluorescence Polarization : Measures direct binding to labeled enzyme active sites.
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) to differentiate true inhibitors from aggregators .
Q. How is the compound utilized in studying peptide self-assembly mechanisms?
- Application : The naphthalene group promotes π-π stacking, enabling the formation of β-sheet-rich hydrogels. Critical aggregation concentrations (CACs) are determined via thioflavin T fluorescence. Transmission electron microscopy (TEM) visualizes fibril morphology .
- Kinetic Analysis : Time-resolved circular dichroism (CD) monitors secondary structure transitions from random coil to β-sheet .
Methodological Considerations
Q. What protocols optimize the compound’s use in radiolabeling for in vivo studies?
- Radiolabeling : C or H isotopes are introduced via catalytic hydrogenation of precursor alkenes or acetylation with labeled acetic anhydride. Radiochemical purity (>95%) is confirmed by radio-HPLC .
- Biodistribution : Administered intravenously in rodent models, followed by autoradiography or PET/CT imaging to track tissue uptake .
Q. How do researchers address batch-to-batch variability in pharmacological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
